C2-Selective SNAr Reactivity
The presence of an electron-donating 6-carboxylate methyl ester in methyl 2,4-dichloropyrimidine-6-carboxylate reverses the intrinsic SNAr regioselectivity of 2,4-dichloropyrimidines. While unsubstituted 2,4-dichloropyrimidine reacts with nucleophiles preferentially at C-4 (as per standard textbooks [1]), the 6-carboxylate derivative undergoes SNAr reactions predominantly at C-2 [2]. Density functional theory (DFT) calculations at the wB97X-D/6-31G* level reveal that the transition state energy for C-2 substitution is 0.76 kcal/mol lower than for C-4 substitution when an electron-donating substituent is present at C-6 [2].
| Evidence Dimension | SNAr Transition State Energy Difference (ΔΔG‡) |
|---|---|
| Target Compound Data | C-2 transition state 0.76 kcal/mol lower in energy than C-4 |
| Comparator Or Baseline | 2,4-Dichloropyrimidine (unsubstituted): Established C-4 selectivity per textbook rules [1] |
| Quantified Difference | Complete reversal of regioselectivity (from C-4 preference to C-2 preference) |
| Conditions | DFT calculation (wB97X-D/6-31G*) with bromide as surrogate nucleophile; experimental SNAr with amine nucleophiles |
Why This Matters
This regioselectivity reversal enables synthetic strategies for C-2 selective functionalization that are inaccessible with unsubstituted 2,4-dichloropyrimidine, providing a differentiated pathway for building 2,4-disubstituted pyrimidines.
- [1] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010, p 257. View Source
- [2] WuXi AppTec. Magical Power of Quantum Mechanics: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. 2024. View Source
